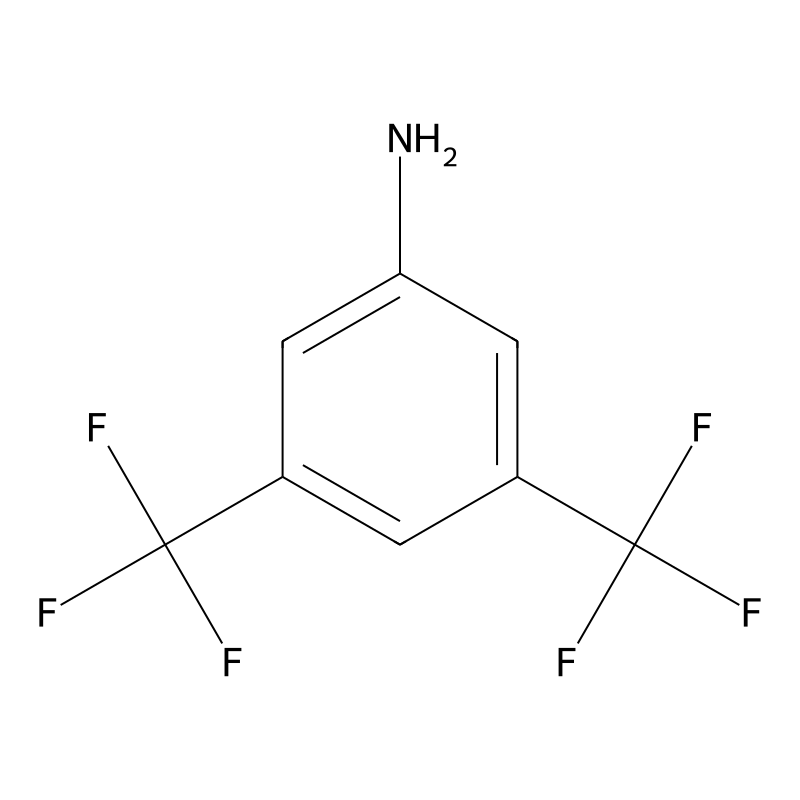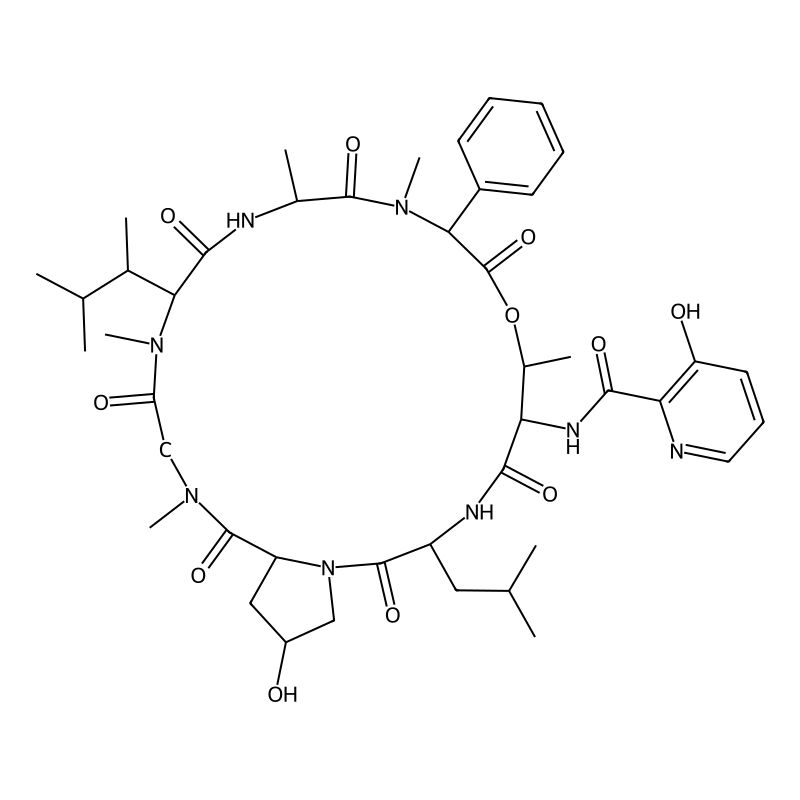3,5-Bis(trifluoromethyl)aniline

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Electron-withdrawing effect
The presence of two trifluoromethyl groups attached to the benzene ring makes 3,5-Bis(trifluoromethyl)aniline an electron-withdrawing group. This property influences the reactivity of the molecule when it is part of a larger structure.
Chemical stability
The strong carbon-fluorine bonds in the trifluoromethyl groups contribute to the overall chemical stability of the molecule. This makes it suitable for use in reactions where harsh conditions might be employed.
Steric hindrance
The bulky trifluoromethyl groups also introduce steric hindrance around the attachment point of the molecule. This can affect how other molecules can interact with it, influencing properties like solubility and crystal packing.
Here are some specific examples of how 3,5-Bis(trifluoromethyl)aniline is used in scientific research:
Synthesis of new compounds
3,5-Bis(trifluoromethyl)aniline serves as a building block in the synthesis of various novel compounds with diverse applications. For example, it has been used to prepare Schiff bases, which are important intermediates in organic synthesis []. Additionally, it has been employed in the synthesis of other fluorinated anilines with potential applications in the pharmaceutical industry [].
Organocatalysis
The unique properties of 3,5-Bis(trifluoromethyl)aniline make it a valuable tool in organocatalysis. In this field, small organic molecules are used to accelerate chemical reactions. Researchers have developed catalysts based on 3,5-Bis(trifluoromethyl)aniline for various reactions, including hydroamination, which involves the formation of carbon-nitrogen bonds [].
Material science
3,5-Bis(trifluoromethyl)aniline has been explored for its potential applications in material science. Studies have investigated its use in the development of new materials with improved properties, such as thermal stability and electrical conductivity [].
3,5-Bis(trifluoromethyl)aniline is an organic compound characterized by the presence of two trifluoromethyl groups attached to the aniline structure. Its molecular formula is C₈H₅F₆N, and it has a molecular weight of 229.13 g/mol. The compound is recognized for its distinctive chemical properties, largely due to the electronegative trifluoromethyl groups, which significantly influence its reactivity and interactions with other substances .
Notable Reactions- Palladium-Catalyzed Reactions: Acts as a directing group for ortho- or para-substitution.
- Electrophilic Aromatic Substitution: The trifluoromethyl groups enhance the reactivity of the aniline nitrogen.
Several methods are available for synthesizing 3,5-bis(trifluoromethyl)aniline:
- Direct Fluorination: The compound can be synthesized through direct fluorination of aniline derivatives using fluorinating agents.
- Electrophilic Aromatic Substitution: Starting from 3,5-dichloroaniline, treatment with trifluoromethylating agents can yield 3,5-bis(trifluoromethyl)aniline.
- Reduction Reactions: Reduction of corresponding nitro compounds or other precursors can also lead to the formation of this aniline derivative .
Research on interaction studies involving 3,5-bis(trifluoromethyl)aniline has shown that it can form complexes with transition metals, enhancing catalytic activity in various reactions. These interactions are primarily influenced by the electron-withdrawing nature of the trifluoromethyl groups, which modulate the electronic environment around the aniline nitrogen. Further studies are needed to elucidate its full interaction profile with biological systems.
3,5-Bis(trifluoromethyl)aniline shares structural similarities with other fluorinated anilines. Below is a comparison highlighting its uniqueness:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 2,4-Dichloroaniline | C₆H₄Cl₂N | Chlorine substituents; less electronegative |
| 4-Trifluoromethylaniline | C₇H₈F₃N | Single trifluoromethyl group |
| 3-Trifluoromethylaniline | C₇H₈F₃N | Similar structure but different positioning |
| 4-Fluoroaniline | C₆H₆FN | Single fluorine; less electron-withdrawing |
Uniqueness of 3,5-Bis(trifluoromethyl)aniline
The presence of two trifluoromethyl groups distinguishes 3,5-bis(trifluoromethyl)aniline from similar compounds by significantly enhancing its reactivity and stability under various conditions. This unique electronic configuration makes it particularly useful in advanced organic synthesis and catalysis applications.
XLogP3
LogP
GHS Hazard Statements
H302 (10.64%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (10.64%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (10.64%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (85.11%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H373 (10.64%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms


Irritant;Health Hazard








